(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a prop-2-ynoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenylpyrazol-3-one with 2-prop-2-ynoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The phenyl and pyrazolone rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Properties
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(2-prop-2-ynoxyphenyl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-3-13-24-19-12-8-7-9-16(19)14-18-15(2)21-22(20(18)23)17-10-5-4-6-11-17/h1,4-12,14H,13H2,2H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUEDQKZKIOIV-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC#C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC#C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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